molecular formula C12H23NO6 B14756127 N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride

N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride

Cat. No.: B14756127
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-YSHPNHJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride involves the introduction of a carboxypentyl group to the 1-deoxynojirimycin molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride exerts its effects by inhibiting α-glucosidase I and II. The carboxypentyl group allows the compound to bind to the active site of the enzyme, preventing the hydrolysis of glucose molecules. This inhibition disrupts the normal function of glucosidase enzymes, affecting glycoprotein processing and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is unique due to its carboxypentyl group, which enhances its binding affinity to glucosidase enzymes. This makes it a more effective ligand for enzyme purification compared to other derivatives .

Properties

Molecular Formula

C12H23NO6

Molecular Weight

277.31 g/mol

IUPAC Name

6-[(3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12+/m0/s1

InChI Key

KTNVTDIFZTZBJY-YSHPNHJBSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O

Origin of Product

United States

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